molecular formula C19H24O3 B4912565 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene

2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene

Cat. No.: B4912565
M. Wt: 300.4 g/mol
InChI Key: NYYYDOITVWCWOS-UHFFFAOYSA-N
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Description

2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is an organic compound characterized by its complex structure, which includes an ethoxyphenoxy group and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene typically involves a multi-step process. One common method is the etherification reaction, where 4-ethoxyphenol is reacted with 1,4-dimethylbenzene under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler hydrocarbons or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a model compound in biochemical assays.

    Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves its interaction with various molecular targets. The ethoxyphenoxy group can engage in hydrogen bonding and van der Waals interactions, while the dimethylbenzene core provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene
  • 2-[3-(4-propoxyphenoxy)propoxy]-1,4-dimethylbenzene
  • 2-[3-(4-butoxyphenoxy)propoxy]-1,4-dimethylbenzene

Uniqueness

2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with other molecules compared to its methoxy, propoxy, and butoxy analogs.

Properties

IUPAC Name

2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-17-8-10-18(11-9-17)21-12-5-13-22-19-14-15(2)6-7-16(19)3/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYDOITVWCWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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